Diethylaluminium cyanide

Catalog No.
S1902704
CAS No.
5804-85-3
M.F
C5H10AlN
M. Wt
111.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylaluminium cyanide

CAS Number

5804-85-3

Product Name

Diethylaluminium cyanide

IUPAC Name

diethylalumanylformonitrile

Molecular Formula

C5H10AlN

Molecular Weight

111.12 g/mol

InChI

InChI=1S/2C2H5.CN.Al/c3*1-2;/h2*1H2,2H3;;

InChI Key

KWMUAEYVIFJZEB-UHFFFAOYSA-N

SMILES

CC[Al](CC)C#N

Canonical SMILES

CC[Al](CC)C#N

Diethylaluminium cyanide is an organoaluminium compound with the chemical formula (C2H5)2AlCN(C_2H_5)_2AlCN. Commonly referred to as "Nagata's reagent," it is a colorless liquid typically handled as a solution in organic solvents such as toluene. This compound is notable for its role as a reagent in the hydrocyanation of α,β-unsaturated ketones, facilitating the formation of alkylnitriles, which serve as precursors for various organic compounds including amines, amides, carboxylic acids, esters, and aldehydes .

Diethylaluminium cyanide is a highly toxic compound due to the presence of both cyanide and aluminum moieties []. Inhalation, ingestion, or skin contact can be hazardous. It is a flammable liquid and reacts violently with water, releasing toxic hydrogen cyanide gas [].

Due to these hazards, Diethylaluminium cyanide should only be handled by trained professionals in a well-ventilated fume hood using appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators [].

  • Hydrocyanation: It reacts with α,β-unsaturated ketones to yield corresponding nitriles. This reaction is influenced by the basicity of the solvent used .
  • Formation of Adducts: The compound can form adducts with other cyanides and organoaluminium compounds. For example, it reacts with dimethylcyanamide to produce various coordination complexes .
  • Decomposition: Under certain conditions, diethylaluminium cyanide can decompose, leading to the formation of ethane and other byproducts .

While diethylaluminium cyanide has not been extensively studied for biological activity, its toxicity is well-documented. It is highly toxic and poses risks upon exposure, necessitating careful handling and storage in controlled environments . Its biological implications primarily arise from its reactivity rather than direct pharmacological effects.

Diethylaluminium cyanide is synthesized through the reaction of triethylaluminium with a slight excess of hydrogen cyanide. This process typically occurs at low temperatures to minimize decomposition and ensure yield . The reaction can be summarized as follows:

nEt3Al+nHCNnEt2AlCN+nEtHn\text{Et}_3\text{Al}+n\text{HCN}\rightarrow n\text{Et}_2\text{AlCN}+n\text{EtH}

This synthesis method highlights the importance of controlling reaction conditions due to the toxicity of hydrogen cyanide.

The primary application of diethylaluminium cyanide lies in organic synthesis, particularly in:

  • Hydrocyanation Reactions: It is employed for the stoichiometric hydrocyanation of various substrates to produce nitriles.
  • Synthesis of Organonitrogen Compounds: The generated alkylnitriles are further transformed into valuable nitrogen-containing compounds used in pharmaceuticals and agrochemicals .

Interaction studies involving diethylaluminium cyanide have focused on its reactivity with various substrates. Notably, it has been shown to react with acyl phosphonates to form cyanohydrin O-phosphates. These interactions are significant for developing new synthetic pathways in organic chemistry . Additionally, theoretical investigations have explored its isomerization and potential applications in synthesizing complex organic structures .

Diethylaluminium cyanide shares similarities with other organoaluminium compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
TrimethylaluminiumTrimerHighly reactive with moisture; used in polymerization
Bis[di(trimethylsilyl)methyl]aluminium cyanideTrimerExhibits different coordination properties
Bis(tert-butyl)aluminium cyanideTetramerMore stable than diethylaluminium cyanide

Diethylaluminium cyanide is unique due to its specific reactivity profile and its application in hydrocyanation reactions. Unlike trimethylaluminium, which is more reactive and less selective, diethylaluminium cyanide provides a balance between reactivity and selectivity, making it suitable for targeted organic synthesis .

Diethylaluminium cyanide, first reported in 1962 by Wataru Nagata and colleagues, emerged from efforts to improve hydrocyanation methodologies for α,β-unsaturated carbonyl compounds. Prior methods relied on alkali cyanides, which suffered from poor yields and limited stereocontrol. Nagata’s innovation involved combining triethylaluminium (Et₃Al) with hydrogen cyanide (HCN) in tetrahydrofuran (THF), generating a reactive cyanotriethylaluminate species. This system enabled efficient 1,4-conjugate additions, marking a paradigm shift in nitrile synthesis. By 1966, the isolated reagent—diethylaluminium cyanide (Et₂AlCN)—was established as a stable, stoichiometric alternative, earning the moniker "Nagata's Reagent". Its commercial availability by the 1970s solidified its role in synthetic workflows.

Chemical Identity and Nomenclature

Diethylaluminium cyanide (IUPAC: cyanodiethylaluminum) has the molecular formula C₅H₁₀AlN and exists as oligomeric aggregates in solution. Structural studies of related compounds, such as bis(tert-butyl)aluminium cyanide, reveal tetrameric or trimeric arrangements with bridging cyanide ligands. The reagent is typically handled as a 1 M solution in toluene due to its moisture sensitivity and pyrophoric nature. Key spectroscopic characteristics include:

  • IR: Strong C≡N stretch near 2240 cm⁻¹
  • ¹H NMR: Broad resonances for ethyl groups (δ 0.5–1.5 ppm) and absence of free HCN signals

Synthesis involves treating Et₃Al with 1.1 equivalents of HCN in anhydrous toluene at low temperatures:
$$ n \text{ Et}3\text{Al} + n \text{ HCN} \rightarrow (\text{Et}2\text{AlCN})_n + n \text{ EtH} $$

Significance in Synthetic Organic Chemistry

Et₂AlCN excels in stereoselective hydrocyanation, enabling access to chiral building blocks for pharmaceuticals and natural products. Its Lewis acidity activates electrophilic substrates while delivering cyanide nucleophiles regioselectively. Notable applications include:

  • β-Amino-α-hydroxy acids: Anti-Felkin selectivity in reactions with α-amino aldehydes (82:18 dr)
  • Terpene derivatives: Key step in syntheses of scopadulcic acid B and scabronine G
  • HIV reverse transcriptase inhibitors: Construction of γ-lactam cores in mniopetal E

The reagent’s ability to functionalize sterically hindered substrates remains unmatched, as demonstrated in the total synthesis of (±)-platensimycin.

Molecular Formula and Structure

Diethylaluminium cyanide possesses the empirical molecular formula C₅H₁₀AlN with a molecular weight of 111.12 g/mol [2] [3]. The compound exists as an oligomeric species with the general formula (Et₂AlCN)ₙ, where n represents the degree of oligomerization [1]. The structural framework consists of aluminium centers coordinated to two ethyl groups and one cyanide ligand, forming a tetrahedral coordination geometry around each aluminium atom.

The molecular structure features carbon-aluminium bonds that are highly polarized, with the aluminium center exhibiting significant Lewis acidity [4]. This polarization contributes to the compound's reactivity and its tendency to form oligomeric assemblies. The cyanide ligand coordinates through the carbon atom to the aluminium center, creating a C≡N—Al linkage that is fundamental to the compound's structural organization.

PropertyValueMolecular Weight
Molecular FormulaC₅H₁₀AlN111.12 g/mol [3]
SMILES NotationCCAlC#N-
InChI KeyKWMUAEYVIFJZEB-UHFFFAOYSA-N-

Oligomeric States and Aggregation Behavior

Diethylaluminium cyanide exhibits characteristic oligomeric behavior, existing primarily as cyclic trimers (n = 3) or tetramers (n = 4) in solution and solid state [1]. This aggregation pattern is typical of diorganylaluminium cyanides, which form oligomeric structures through bridging cyanide ligands that create AlCN---Al linkages between adjacent aluminium centers.

The oligomerization occurs through the formation of bridging interactions where the cyanide nitrogen atom coordinates to an adjacent aluminium center, creating a network of interconnected aluminium-cyanide units. This structural arrangement is analogous to other characterized diorganylaluminium cyanides, such as bis[di(trimethylsilyl)methyl]aluminium cyanide, which has been crystallographically determined to exist as a cyclic trimer [1].

The degree of oligomerization (n = 3 or 4) depends on several factors including:

  • Steric requirements of the ethyl substituents
  • Solution conditions and concentration
  • Temperature effects on aggregate stability
  • Solvent coordination properties

Unlike diethylaluminium cyanide itself, related compounds such as bis(tert-butyl)aluminium cyanide have been crystallographically characterized and confirmed to exist as tetramers in the solid state [1]. The structural similarity suggests that diethylaluminium cyanide likely adopts comparable oligomeric arrangements.

Spectroscopic Characterization

The spectroscopic properties of diethylaluminium cyanide reflect its oligomeric structure and the presence of characteristic functional groups. The cyanide stretching frequency represents a key spectroscopic marker for this compound class, typically appearing in the infrared spectrum as a sharp, intense absorption band.

Nuclear magnetic resonance spectroscopy provides valuable structural information, particularly through ¹³C NMR analysis. The carbon-13 spectrum would be expected to show signals corresponding to:

  • Ethyl carbon atoms (methyl and methylene carbons)
  • Cyanide carbon atom
  • Dynamic exchange effects due to oligomeric interconversion

The compound's oligomeric nature introduces complexity into its NMR spectra due to rapid exchange processes between different oligomeric forms and the presence of bridging versus terminal ligand environments. This dynamic behavior is characteristic of organoaluminium compounds and provides insight into the solution-state structure and aggregation equilibria.

Infrared spectroscopy serves as a particularly useful technique for characterizing the cyanide functionality. The C≡N stretching vibration provides information about the coordination environment and the extent of aluminium-cyanide interaction. The frequency of this vibration is sensitive to the degree of coordination and the electronic environment around the cyanide ligand.

Comparison with Related Organoaluminium Compounds

Diethylaluminium cyanide exhibits structural and physical properties that are characteristic of the broader class of organoaluminium compounds while displaying unique features attributable to the cyanide ligand. When compared to triethylaluminium, the archetypal organoaluminium compound, several key differences emerge.

CompoundFormulaAggregationBridging LigandsStructural Features
Diethylaluminium Cyanide(Et₂AlCN)ₙTrimers/TetramersCyanide groupsAlCN---Al linkages [1]
TriethylaluminiumAl₂(C₂H₅)₆DimerEthyl groupsAl-C(bridging) bonds [8]
Related Cyanides(R₂AlCN)ₙCyclic oligomersCyanide groupsVarious ring sizes [1]

Triethylaluminium exists as a well-characterized dimer with the formula Al₂(C₂H₅)₆, featuring bridging ethyl groups between two aluminium centers [8]. The Al-C(terminal) and Al-C(bridging) distances in triethylaluminium are 1.97 Å and 2.14 Å respectively, with tetrahedral coordination around each aluminium atom [8]. This dimeric structure contrasts with the higher oligomeric states observed in diethylaluminium cyanide.

The presence of the cyanide ligand in diethylaluminium cyanide introduces several distinctive characteristics:

  • Enhanced Lewis acidity compared to simple trialkylaluminium compounds
  • Formation of larger oligomeric rings (3-4 membered) versus dimeric structures
  • Unique bridging mode through cyanide nitrogen coordination
  • Different reactivity patterns due to the electron-withdrawing nature of the cyanide group

The cyanide ligand's ability to act as both a σ-donor and π-acceptor influences the electronic properties of the aluminium center, making it more electrophilic than in simple alkylaluminium compounds. This enhanced electrophilicity contributes to the compound's utility as a Lewis acid catalyst and its distinctive reaction patterns in organic synthesis.

Comparison with other diorganylaluminium cyanides reveals that the oligomeric structure is largely determined by the steric bulk of the organic substituents. Bulkier substituents tend to favor smaller oligomers (trimers), while less bulky groups can accommodate larger ring systems (tetramers or higher) [1]. The ethyl groups in diethylaluminium cyanide represent an intermediate case, allowing for both trimeric and tetrameric forms depending on conditions.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

5804-85-3

Wikipedia

Diethylaluminium cyanide

Dates

Modify: 2024-04-14

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